![molecular formula C15H10BrClN2 B1395117 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline CAS No. 405933-97-3](/img/structure/B1395117.png)
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
Overview
Description
The compound “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” is likely to be an organic compound containing a quinazoline core, which is a class of organic compounds containing a benzo-fused diazine ring . The compound also contains bromine and chlorine substituents, which could potentially influence its reactivity and properties .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” were not found, similar compounds are often synthesized via methods such as Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” would likely be determined by techniques such as X-ray diffraction, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, compounds with similar structures have been reported to undergo Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” would likely depend on its specific structure. Techniques such as differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy could be used to analyze these properties .Scientific Research Applications
Synthesis and Pharmacological Investigation
A notable application of compounds structurally related to 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline is in the synthesis and pharmacological investigation of novel compounds with potential therapeutic effects. For instance, novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized from aniline derivatives through an innovative route, showing significant H(1)-antihistaminic activity in vivo without notable sedation, suggesting their potential as prototype molecules for future therapeutic development (Alagarsamy, Giridhar, & Yadav, 2005).
Antimalarial Activity
Related quinazoline derivatives were investigated for their antimalarial activity, demonstrating excellent efficacy against resistant strains of Plasmodium berghei in mice and showing promise for clinical trials in humans due to their pharmacokinetic properties, which may allow protection against infection for extended periods even after oral administration (Werbel et al., 1986).
Anticancer Lead and Tubulin-Binding Agents
Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one showed promising anticancer leads by inhibiting tumor growth significantly in mice without obvious signs of toxicity. They inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Anticonvulsant and Antidepressant Effects
Quinazoline derivatives have also been explored for their potential anticonvulsant and antidepressant effects. For example, N-substituted 1,2,3,4-tetrahydroisoquinolines showed high anticonvulsant activity comparable to clinical trial anticonvulsants, indicating their potential as noncompetitive AMPA receptor modulators (Gitto et al., 2006). Additionally, novel synthesized derivatives were evaluated for their antidepressant-like effects in mice, highlighting the pharmacological potential of halogenated benzylisoquinoline derivatives in treating depressive disorders (Porras-Ramírez et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-4-chloro-6-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2/c1-9-2-7-13-12(8-9)14(17)19-15(18-13)10-3-5-11(16)6-4-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBRZGSZPQCQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695911 | |
Record name | 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405933-97-3 | |
Record name | 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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